ニタゾキサニド

概要

説明

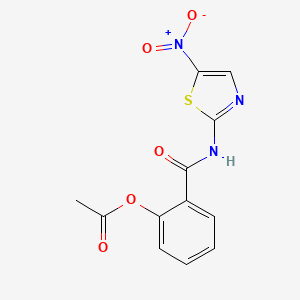

ニタゾキサニドは、化学名2-アセチルオキシ-N-(5-ニトロ-2-チアゾリル)ベンズアミドとしても知られており、合成されたニトロチアゾリルサリチルアミド誘導体です。 原生動物、蠕虫、嫌気性細菌、微好気性細菌、およびウイルスによって引き起こされるさまざまな感染症の治療に使用される広域スペクトル抗寄生虫薬および抗ウイルス薬です 。 ニタゾキサニドは、クリプトスポリジウム・パルバムやジアルジア・ランブリアなどによって引き起こされるものなど、特に胃腸感染症に効果的です .

2. 製法

合成経路と反応条件: ニタゾキサニドの合成には、縮合剤と触媒の存在下で、アセチルサリチル酸と2-アミノ-5-ニトロチアゾールの反応が含まれます。 反応混合物はその後、冷却され、濾過され、ピックルされ、乾燥され、濃縮され、精製されてニタゾキサニドが得られます 。 使用される縮合剤には、N、N'-カルボニルジイミダゾール、2-(7-アザ-1H-ベンゾトリアゾール-1-イル)-1,1,3,3-テトラメチルウロニウムヘキサフルオロリン酸塩、およびベンゾトリアゾール-1-イル-オキシ-トリス(ジメチルアミノ)ホスホニウムヘキサフルオロリン酸塩が含まれます。 4-ジメチルアミノピリジン、1-ヒドロキシベンゾトリアゾール、およびN-ヒドロキシ-7-アザベンゾトリアゾールなどの触媒も使用されます .

工業生産方法: ニタゾキサニドの改良された工業プロセスには、1,1-ジメトキシ-N,N-ジメチルメタンアミンから始めて5-ニトロチアゾール-2-アミンを調製する、単一容器合成が含まれます。 最終生成物は沈殿によって精製され、中間体はフーリエ変換赤外分光法、核磁気共鳴、および高分解能質量分析などの分光法を使用して確認されます .

科学的研究の応用

Nitazoxanide has a wide range of scientific research applications:

Chemistry: Used as a starting material for synthesizing new derivatives with potential biological activities.

Biology: Studied for its effects on various biological pathways, including autophagy and mTORC1 signaling.

Medicine: Used to treat infections caused by protozoa, helminths, and viruses. .

Industry: Employed in the development of new antiparasitic and antiviral drugs.

作用機序

ニタゾキサニドは、原生動物や嫌気性細菌の嫌気性エネルギー代謝に不可欠なピルビン酸:フェレドキシンオキシドレダクターゼ酵素依存性電子伝達を阻害することで、その効果を発揮します 。 また、オートファジーを調節し、ラパマイシン複合体1(mTORC1)の哺乳類標的のシグナル伝達経路を阻害します 。 活性代謝物であるチゾキサニドは、薬剤の抗寄生虫作用と抗ウイルス作用に関与しています .

類似の化合物:

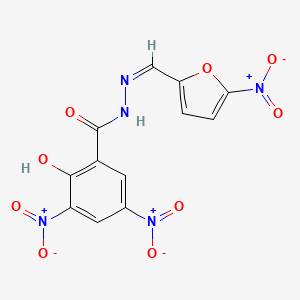

チゾキサニド: ニタゾキサニドの活性代謝物で、抗寄生虫作用と抗ウイルス作用が似ています.

ニコサマイド: 広域スペクトル抗寄生虫活性を示すサリチルアミド化合物です.

メトロニダゾール: 同様の感染症の治療に使用される抗原生動物薬および抗菌薬です.

独自性: ニタゾキサニドは、原生動物、蠕虫、嫌気性細菌、ウイルスなど、幅広い病原体に対して広域スペクトル活性を示すため、独特です 。 オートファジーを調節し、mTORC1シグナル伝達を阻害する能力は、他の抗寄生虫薬や抗ウイルス薬とは一線を画すものです .

生化学分析

Biochemical Properties

Nitazoxanide (NTZ) is a broad-spectrum anti-infective drug that markedly modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The active metabolite of Nitazoxanide is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of Nitazoxanide is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .

Cellular Effects

Nitazoxanide has been shown to induce lesions in the cell membranes and depolarize the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes . It also upregulates proapoptotic proteins (P53 and BAX) and caspases but downregulates BCL-2 .

Molecular Mechanism

The most widely accepted mechanism of Nitazoxanide is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . It also appears to selectively block the maturation of the viral hemagglutinin at a stage preceding resistance to endoglycosidase H digestion .

Temporal Effects in Laboratory Settings

In a randomized double-blind placebo-controlled clinical trial, the safety and effectiveness of oral Nitazoxanide 600 mg twice daily for five days were investigated in outpatients with symptoms of mild or moderate COVID-19 . Nitazoxanide did not accelerate symptom resolution after 5 days of therapy, but did reduce viral load significantly with no serious adverse events .

Metabolic Pathways

The active metabolite of Nitazoxanide is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of Nitazoxanide is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .

Transport and Distribution

Nitazoxanide is cleared in the urine and feces. The metabolite, tizoxanide, is also found in the urine, plasma, and breastmilk .

Subcellular Localization

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nitazoxanide involves the reaction of acetylsalicylic acid with 2-amino-5-nitrothiazole in the presence of a condensing agent and a catalyst. The reaction mixture is then cooled, filtered, pickled, dried, concentrated, and refined to obtain Nitazoxanide . The condensing agents used can include N,N’-carbonyldiimidazole, 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate. Catalysts such as 4-dimethylaminopyridine, 1-hydroxybenzotriazole, and N-hydroxy-7-azabenzotriazole are also employed .

Industrial Production Methods: An improved industrial process for Nitazoxanide involves a single-vessel synthesis starting from 1,1-dimethoxy-N,N-dimethylmethanamine to prepare 5-nitrothiazol-2-amine. The final product is purified by precipitation, and the intermediates are confirmed using spectroscopic techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance, and high-resolution mass spectrometry .

化学反応の分析

反応の種類: ニタゾキサニドは、以下を含むさまざまな化学反応を起こします。

酸化: 異なる誘導体を形成するために酸化することができます。

還元: ニトロ基はアミノ基に還元できます。

置換: アセチル基は他の官能基に置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや、パラジウム触媒の存在下での水素ガスなどの還元剤が使用されます。

置換: 置換反応は、通常、塩基性条件下でアミンやアルコールなどの求核剤を含みます。

主な生成物:

酸化: さまざまな酸化誘導体を生成します。

還元: アミノ誘導体を形成します。

置換: 置換されたベンズアミド誘導体を生じます。

4. 科学研究への応用

ニタゾキサニドは、さまざまな科学研究への応用範囲を持っています。

化学: 潜在的な生物学的活性を持つ新しい誘導体を合成するための出発物質として使用されます.

生物学: オートファジーやmTORC1シグナル伝達などのさまざまな生物学的経路に対する影響について研究されています.

類似化合物との比較

Tizoxanide: The active metabolite of Nitazoxanide with similar antiparasitic and antiviral properties.

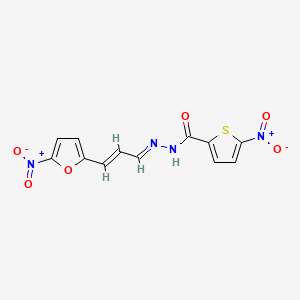

Niclosamide: A salicylamide compound with broad-spectrum antiparasitic activity.

Metronidazole: An antiprotozoal and antibacterial agent used to treat similar infections.

Uniqueness: Nitazoxanide is unique due to its broad-spectrum activity against a wide range of pathogens, including protozoa, helminths, anaerobic bacteria, and viruses . Its ability to modulate autophagy and inhibit mTORC1 signaling further distinguishes it from other antiparasitic and antiviral agents .

特性

IUPAC Name |

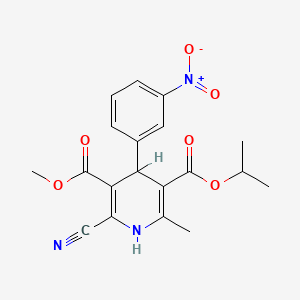

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNQNVDNTFHQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033757 | |

| Record name | Nitazoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.55e-03 g/L | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The most widely accepted mechanism of NTZ is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle. In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes. In addition, this drug also inhibits the glutathione-S-transferase (a major detoxifying enzyme) and modulates the Avr-14 gene, encoding for the alpha-type subunit of glutamate-gated chloride ion channel present in nematodes. Aside from its well understood non-competitive inhibition of the PFOR in anaerobic bacteria, NTZ also demonstrates various other antibacterial mechanisms. It inhibits pyruvate dehydrogenase in E Coli, disrupts the membrane potential and pH homeostasis in the Mycobacterium tuberculosis, suppresses the chaperone/usher (CU) pathway of the gram-negative bacteria, and stimulates host macrophage autophagy in tuberculosis patients. NTZ also suppresses viral replication by inhibiting the maturation of the viral hemagglutinin and the viral transcription factor immediate early 2 (IE2) as well as by activating the eukaryotic translation initiation factor 2α (an antiviral intracellular protein). Lastly, NTZ exhibits an inhibitory effect on tumor cell progression by altering drug detoxification (glutathione-S-transferase P1), unfolded protein response, autophagy, anti-cytokines activity, and c-Myc inhibition. | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55981-09-4 | |

| Record name | Nitazoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55981-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitazoxanide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITAZOXANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitazoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITAZOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

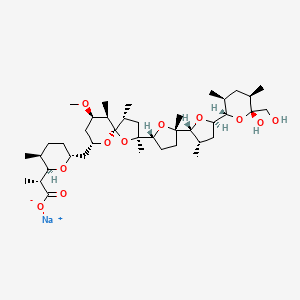

![2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B1678875.png)

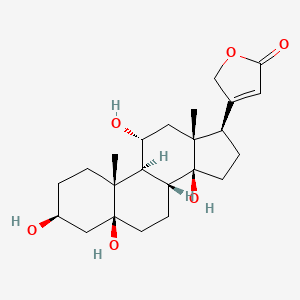

![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)